Diacetylacyclovir

Catalog No.
S823303
CAS No.
75128-73-3
M.F
C12H15N5O5
M. Wt
309.28 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diacetylacyclovir

CAS Number

75128-73-3

Product Name

Diacetylacyclovir

IUPAC Name

2-[(2-acetamido-6-oxo-1H-purin-9-yl)methoxy]ethyl acetate

Molecular Formula

C12H15N5O5

Molecular Weight

309.28 g/mol

InChI

InChI=1S/C12H15N5O5/c1-7(18)14-12-15-10-9(11(20)16-12)13-5-17(10)6-21-3-4-22-8(2)19/h5H,3-4,6H2,1-2H3,(H2,14,15,16,18,20)

InChI Key

VBHLKZHSCMQLTI-UHFFFAOYSA-N

SMILES

CC(=O)NC1=NC2=C(C(=O)N1)N=CN2COCCOC(=O)C

Synonyms

N-[9-[[2-(Acetyloxy)ethoxy]methyl]-6,9-dihydro-6-oxo-1H-purin-2-yl]acetamide; 9-[(2-Acetoxyethoxy)methyl]-N2-acetylguanine; Diacetyl Acyclovir; N2-Acetyl-9-(2-acetoxyethoxymethyl)guanine;

Canonical SMILES

CC(=O)NC1=NC(=O)C2=C(N1)N(C=N2)COCCOC(=O)C

Isomeric SMILES

CC(=O)NC1=NC(=O)C2=C(N1)N(C=N2)COCCOC(=O)C
Diacetylacyclovir is a chemical compound that has been the subject of various scientific studies due to its biological properties and potential applications in various fields. As a prodrug of the antiviral drug acyclovir, diacetylacyclovir offers improved bioavailability and therapeutic efficacy compared to acyclovir. In this paper, we will cover the definition, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions of diacetylacyclovir.
Diacetylacyclovir, also known as bis(acetyl)acyclovir or simply BAAcV, is a prodrug of the antiviral drug acyclovir. It is structurally similar to acyclovir, but with two acetyl groups added, which enhances its ability to permeate cell membranes and increases its bioavailability. Acyclovir is widely used in the treatment of herpes simplex virus (HSV) and varicella-zoster virus (VZV) infections, but its low bioavailability limits its effectiveness. Diacetylacyclovir was developed to overcome this limitation and offer improved therapeutic efficacy.
Diacetylacyclovir is a white crystalline powder with a molecular weight of 390.38 g/mol. It has a melting point of 114-115 °C and is sparingly soluble in water and ethanol. Its solubility in water can be increased by adjusting the pH to acidic conditions. Diacetylacyclovir is a prodrug and is rapidly metabolized to acyclovir in the body.
Diacetylacyclovir can be synthesized by reacting acyclovir with acetic anhydride in the presence of a catalyst such as triethylamine. The reaction proceeds quickly at room temperature and yields high purity diacetylacyclovir. Characterization of diacetylacyclovir can be done using various techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS).
such as HPLC and MS are commonly used to detect and quantify diacetylacyclovir and its metabolites in biological samples. These methods are sensitive, selective, and can detect diacetylacyclovir at low concentrations. Pharmacokinetic studies can be performed using these analytical methods to determine the absorption, distribution, metabolism, and excretion of diacetylacyclovir in the body.
Diacetylacyclovir is a prodrug of acyclovir and has similar antiviral properties. It inhibits the replication of HSV and VZV by interfering with viral DNA synthesis. Diacetylacyclovir has been shown to have improved bioavailability and therapeutic efficacy compared to acyclovir in animal models. It has also been shown to be effective in the treatment of acyclovir-resistant HSV infections.
Diacetylacyclovir has been shown to have low toxicity in animal models. Acute toxicity studies have shown that diacetylacyclovir has a low lethal dose and is generally well-tolerated at therapeutic doses. However, long-term toxicity studies are needed to fully evaluate its safety profile.
Diacetylacyclovir has potential applications in various fields of research and industry. It can be used in the development of new antiviral drugs with improved bioavailability and therapeutic efficacy. It can also be used in the treatment of acyclovir-resistant viral infections. In addition, diacetylacyclovir can be used as a tool in pharmacokinetic studies to improve the accuracy of drug absorption, distribution, metabolism, and excretion measurements.
Current research on diacetylacyclovir is focused on improving its therapeutic efficacy and expanding its applications. Recent studies have shown that diacetylacyclovir is effective in the treatment of acyclovir-resistant HSV infections and has improved bioavailability compared to acyclovir. In addition, new analogs of diacetylacyclovir are being developed to further improve its antiviral properties.
Diacetylacyclovir has potential implications in various fields of research and industry. In the pharmaceutical industry, diacetylacyclovir can be used in the development of new antiviral drugs with improved bioavailability and therapeutic efficacy. In addition, it can be used as a tool in pharmacokinetic studies to improve the accuracy of drug absorption, distribution, metabolism, and excretion measurements.
Limitations
Although diacetylacyclovir has potential applications, there are limitations to its use. One limitation is its low solubility in water and ethanol, which makes it difficult to formulate into a dosage form. In addition, long-term toxicity studies are needed to fully evaluate its safety profile.
Future research on diacetylacyclovir should focus on improving its solubility and developing new analogs with improved antiviral properties. In addition, further pharmacokinetic studies are needed to fully understand its absorption, distribution, metabolism, and excretion in the body. Other future directions for diacetylacyclovir include its potential applications in combination therapies for viral infections and its use as a tool in drug discovery and development.

XLogP3

-0.7

Dates

Modify: 2023-08-15

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